2-(Tert-butylsulfonyl)benzoic acid
Overview
Description
2-(Tert-butylsulfonyl)benzoic acid is an organic compound with the molecular formula C11H14O4S It is characterized by the presence of a benzoic acid moiety substituted with a tert-butylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylsulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with tert-butyl sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
2-(Tert-butylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butylsulfonyl)benzoic acid involves its interaction with molecular targets through its sulfonyl group. This group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The benzoic acid moiety can also participate in aromatic stacking interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-(Methylsulfonyl)benzoic acid: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
4-(Tert-butylsulfonyl)benzoic acid: The sulfonyl group is positioned differently, affecting its reactivity and interactions.
Uniqueness
2-(Tert-butylsulfonyl)benzoic acid is unique due to the presence of the bulky tert-butylsulfonyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a useful tool in biochemical studies.
Properties
IUPAC Name |
2-tert-butylsulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-11(2,3)16(14,15)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVRWIFNWLXYIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349475 | |
Record name | 2-tert-Butylsulfonyl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5293-55-0 | |
Record name | 2-tert-Butylsulfonyl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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